isopropyl 4-[(butylsulfonyl)amino]benzoate
Description
Isopropyl 4-[(butylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group attached to the benzoate ring, with a butylsulfonylamino substituent at the para position
Properties
IUPAC Name |
propan-2-yl 4-(butylsulfonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-5-10-20(17,18)15-13-8-6-12(7-9-13)14(16)19-11(2)3/h6-9,11,15H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTSOEHVZABESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-[(butylsulfonyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonylation: The amino group is sulfonylated with butylsulfonyl chloride in the presence of a base like pyridine to form the butylsulfonylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-[(butylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-[(butylsulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 4-[(butylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The butylsulfonylamino group can form hydrogen bonds or electrostatic interactions with specific amino acid residues, modulating the activity of the target protein. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-aminobenzoate: Lacks the butylsulfonyl group, making it less versatile in chemical reactions.
Ethyl 4-[(butylsulfonyl)amino]benzoate: Similar structure but with an ethyl ester group instead of isopropyl, which may affect its reactivity and solubility.
Methyl 4-[(butylsulfonyl)amino]benzoate: Contains a methyl ester group, leading to different physical and chemical properties.
Uniqueness
Isopropyl 4-[(butylsulfonyl)amino]benzoate is unique due to the combination of the isopropyl ester and butylsulfonylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
